6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a boronic acid derivative with a pyrazolo[1,5-a]pyrimidine core
Synthetic Routes and Reaction Conditions:
Borylation Reaction: The compound can be synthesized through a borylation reaction involving pyrazolo[1,5-a]pyrimidine-3-carbonitrile and a boronic acid derivative under suitable reaction conditions.
Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed using appropriate catalysts and reaction conditions to introduce the boronic acid moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions and cross-coupling reactions. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as amines and alcohols.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions.
Biology: In biological research, the compound serves as a probe for studying enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, the compound is used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets. This interaction can modulate enzyme activities and influence cellular processes. The specific molecular targets and pathways involved depend on the biological context and the nature of the interacting partners.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic acid derivative used in similar cross-coupling reactions.
Pyrazolo[1,5-a]pyrimidine derivatives: Other derivatives of pyrazolo[1,5-a]pyrimidine with different substituents and functional groups.
Uniqueness: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its combination of the boronic acid moiety and the pyrazolo[1,5-a]pyrimidine core. This combination provides distinct reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-16-11-9(5-15)6-17-18(11)8-10/h6-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUXGOQJPLCDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=C(C=N3)C#N)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2434640-42-1 |
Source
|
Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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